2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
CAS No.:
Cat. No.: VC15875319
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18) |
| Standard InChI Key | NZWZTTXIMSMNJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N |
Introduction
Chemical Structure and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide, reflecting its acrylamide backbone substituted with a cyano group (–C≡N) at position 2, a dimethylamino group (–N(CH₃)₂) at position 3, and a 4-methylbenzyl moiety attached to the amide nitrogen. Its molecular formula is C₁₄H₁₇N₃O, with a molecular weight of 243.30 g/mol .
Spectroscopic and Computational Analysis
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The cyano group exhibits a characteristic IR absorption band near 2,200 cm⁻¹, while the amide carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR. X-ray crystallography of analogous compounds reveals a planar conformation around the acrylamide core, with dihedral angles between aromatic rings ranging from 20.21° to 48.64° . Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 Debye, indicating moderate polarity .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇N₃O | |
| Molecular Weight | 243.30 g/mol | |
| X-ray Dihedral Angles | 20.21°–48.64° | |
| IR Cyano Stretch | 2,200 cm⁻¹ |
Physicochemical Properties
Thermal and Solubility Profiles
The compound has a predicted boiling point of 529.9±50.0 °C and a density of 1.100±0.06 g/cm³, consistent with its aromatic and polar functional groups . Its pKa of 11.07±0.46 suggests weak basicity, likely originating from the dimethylamino group . Solubility studies in ethanol and dimethyl sulfoxide (DMSO) indicate moderate solubility (~25 mg/mL), making it suitable for in vitro assays.
Stability and Reactivity
The acrylamide double bond (C=C) and cyano group render the compound susceptible to nucleophilic attacks and cycloaddition reactions. Under acidic conditions, the dimethylamino group may protonate, altering electronic distribution and reactivity.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 529.9±50.0 °C | |
| Density | 1.100±0.06 g/cm³ | |
| pKa | 11.07±0.46 | |
| Solubility in DMSO | ~25 mg/mL |
Synthesis and Manufacturing
Knoevenagel Condensation
The synthesis typically involves a Knoevenagel condensation between 4-methylbenzylamine-substituted cyanoacetamide and 2-(dimethylamino)benzaldehyde in ethanol under basic catalysis. L-proline or piperidine are common catalysts, achieving yields of 60–75% .
Reaction Scheme:
-
Step 1: Deprotonation of cyanoacetamide by a base.
-
Step 2: Nucleophilic attack on the aldehyde carbonyl.
-
Step 3: Elimination of water to form the α,β-unsaturated acrylamide .
Industrial-Scale Production
Continuous flow reactors optimize heat transfer and reduce reaction times to <2 hours at 80°C. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane).
Crystallographic and Conformational Analysis
X-ray diffraction of related compounds reveals a trans-configuration across the acrylamide double bond, with torsional angles of 174.2–175.8° . Intramolecular hydrogen bonds between the amide NH and cyano group stabilize the planar geometry, critical for bioactivity .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors and antimetabolites. Fluorinated derivatives show enhanced metabolic stability.
Structure-Activity Relationship (SAR) Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume